4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Overview
Description
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various fields of scientific research and industrial applications. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, while the trimethylsilyl group is often used as a protective group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of a suitable imidazole precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile employed .
Scientific Research Applications
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The trimethylsilyl group can act as a protective group, allowing the compound to undergo selective reactions without affecting other functional groups .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Known for their strong electron-withdrawing properties and used in similar applications.
Trimethylsilyl ethers: Commonly used as protective groups in organic synthesis.
Uniqueness
What sets 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole apart is the combination of both trifluoromethyl and trimethylsilyl groups in a single molecule. This dual functionality provides unique reactivity and stability, making it a versatile compound in various chemical transformations and applications .
Properties
Molecular Formula |
C10H17F3N2OSi |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
trimethyl-[2-[[4-(trifluoromethyl)imidazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C10H17F3N2OSi/c1-17(2,3)5-4-16-8-15-6-9(14-7-15)10(11,12)13/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
NRIZFTHQFGVVPF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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